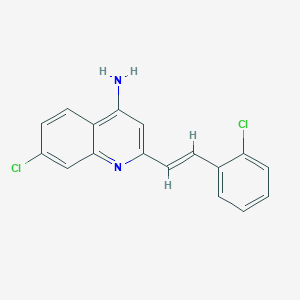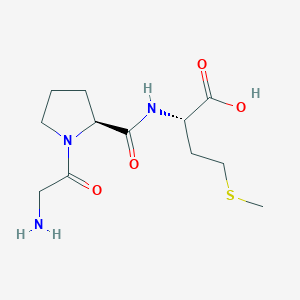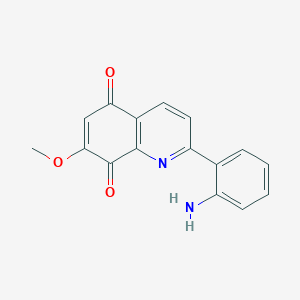![molecular formula C12H13N3O4S B12899324 Acetamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]- CAS No. 61941-77-3](/img/structure/B12899324.png)
Acetamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-((furan-2-ylmethyl)amino)pyridin-3-yl)sulfonyl)acetamide is a complex organic compound that features a furan ring, a pyridine ring, and a sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-((furan-2-ylmethyl)amino)pyridin-3-yl)sulfonyl)acetamide typically involves multiple steps. One common route includes the initial formation of the furan-2-ylmethylamine, which is then reacted with a pyridine derivative. The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfonyl chlorides under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-((2-((furan-2-ylmethyl)amino)pyridin-3-yl)sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while nucleophilic substitution can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
N-((2-((furan-2-ylmethyl)amino)pyridin-3-yl)sulfonyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-((2-((furan-2-ylmethyl)amino)pyridin-3-yl)sulfonyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other furan and pyridine derivatives, such as:
- N-(Furan-2-ylmethyl)pyridin-2-amine
- N-(Cyclohexylmethyl)pyridin-2-amine
- N-Methyl-1-pyridin-2-ylpropan-2-amine
Uniqueness
N-((2-((furan-2-ylmethyl)amino)pyridin-3-yl)sulfonyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61941-77-3 |
|---|---|
Molekularformel |
C12H13N3O4S |
Molekulargewicht |
295.32 g/mol |
IUPAC-Name |
N-[2-(furan-2-ylmethylamino)pyridin-3-yl]sulfonylacetamide |
InChI |
InChI=1S/C12H13N3O4S/c1-9(16)15-20(17,18)11-5-2-6-13-12(11)14-8-10-4-3-7-19-10/h2-7H,8H2,1H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
RXBNXGXYDRXFIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NS(=O)(=O)C1=C(N=CC=C1)NCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(hydroxymethyl)-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole](/img/structure/B12899255.png)

![3-(4-Chlorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B12899264.png)
![4-[(4-Chlorophenyl)methyl]-6,7-bis[(propan-2-yl)oxy]isoquinoline](/img/structure/B12899265.png)
![3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12899270.png)
![6-{[(2-Methoxy-5-nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12899274.png)

![3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B12899296.png)


![Benzenamine, N-[(diphenylphosphinyl)methyl]-](/img/structure/B12899318.png)


![Cis-octahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B12899337.png)
